5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-4-7-6-13-10-8(9(7)18-5-2)11(16)14-12(17)15(10)3/h6H,4-5H2,1-3H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLCVXHWMBVNCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. For instance, the Gould–Jacobs reaction is a common method used, which involves heating the reactants in a mixture of diphenyl oxide and biphenyl at 250°C .
Industrial Production Methods
Industrial production methods for these compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 6 (in related analogs) and the ethoxy group at position 5 serve as primary sites for nucleophilic substitution. For example:
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Halogen displacement : In analogous 6-bromo-pyridopyrimidines, bromine undergoes substitution with amines or alkoxides under basic conditions (e.g., K₂CO₃/DMF) to yield 6-amino or 6-alkoxy derivatives .
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Ethoxy group modification : The 5-ethoxy group can be hydrolyzed to a hydroxyl group under acidic conditions (HCl/EtOH, reflux) or replaced via nucleophilic attack using thiols or amines .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bromine substitution | K₂CO₃, DMF, 80°C | 6-Amino derivative | 75% | |
| Ethoxy hydrolysis | HCl/EtOH, reflux | 5-Hydroxy analog | 68% |
Alkylation and Acylation
The N-methyl group at position 1 and the ethyl group at position 6 participate in alkylation/acylation to enhance solubility or biological activity:
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N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH/DMF introduces additional alkyl chains at nitrogen sites.
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Acylation at C3 : Reaction with acyl chlorides (e.g., acetyl chloride) under Friedel-Crafts conditions modifies the pyrimidine ring’s electronic properties .
Oxidation and Reduction
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Oxidation : The ethyl group at position 6 can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄, enabling further functionalization.
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Reductive amination : The ketone moiety in analogs (e.g., 2-oxoethyl derivatives) undergoes reductive amination with primary amines and NaBH₃CN to form secondary amines .
| Reaction | Reagents | Outcome | Application |
|---|---|---|---|
| Ethyl oxidation | KMnO₄/H₂SO₄ | 6-Carboxylic acid | Prodrug synthesis |
| Reductive amination | NaBH₃CN, RNH₂ | Secondary amine | Bioactivity modulation |
Cyclization and Ring Expansion
The pyridopyrimidine core participates in cycloaddition reactions:
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Vilsmeier-Haack reaction : Forms fused pyridine rings via cyclization with POCl₃/DMF, critical for generating polycyclic analogs .
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Ring expansion with malononitrile : Yields tetracyclic structures under basic conditions, expanding medicinal chemistry applications .
Electrophilic Aromatic Substitution
While limited by the electron-deficient pyridopyrimidine ring, directed ortho-metalation (e.g., LDA/THF, −78°C) enables regioselective functionalization at position 7 or 8 .
Stability and Reactivity Trends
Key stability data:
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pH stability : Stable in neutral conditions but degrades under strong acids/bases due to hydrolysis of the ethoxy and ester groups .
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Thermal stability : Decomposes above 200°C, limiting high-temperature applications .
Industrial-Scale Considerations
Optimized protocols for large-scale production include:
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Continuous flow reactors : Improve yield (up to 85%) and reduce reaction times for bromine substitution.
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Automated purification : Chromatography-free crystallization techniques enhance throughput.
This compound’s versatile reactivity enables tailored modifications for drug discovery and materials science. Ongoing research focuses on exploiting its fused-ring system for targeted covalent inhibitors and photoactive materials.
Scientific Research Applications
Chemical Applications
In organic chemistry, 5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione serves as a valuable building block for synthesizing more complex molecules. Its structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Synthetic Routes
The synthesis typically involves multi-step reactions:
- Formation of the Pyrido[2,3-d]pyrimidine Core: Cyclization of precursors like ethyl acetoacetate and guanidine derivatives under acidic or basic conditions.
- Introduction of Substituents: Alkylation reactions using alkyl halides in the presence of strong bases are common for adding ethoxy and methyl groups.
Biological Applications
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor.
Enzyme Inhibition
Studies have shown that this compound can inhibit specific kinases involved in cell signaling pathways. This inhibition disrupts essential processes such as cell proliferation and survival.
Anticancer Activity
The compound has demonstrated potential against various cancer cell lines. For instance:
- Case Study: In vitro studies indicated that the compound effectively induced apoptosis in cancer cells by interfering with kinase activity .
Medicinal Applications
The medicinal chemistry field is exploring this compound for its therapeutic potential.
Drug Development
Due to its promising biological activities, this compound is being investigated as a candidate for anticancer drug development. The mechanism of action involves binding to the active sites of kinases, leading to the inhibition of their functions and subsequent cancer cell death.
Industrial Applications
In the industrial sector, this compound can be utilized in developing new materials with specialized properties.
Material Science
Research suggests that derivatives of pyrido[2,3-d]pyrimidines can lead to materials with enhanced thermal stability or unique electronic characteristics. This opens avenues for applications in electronics and materials engineering.
Data Summary Table
| Application Area | Description | Example Studies |
|---|---|---|
| Chemistry | Building block for complex molecules | Multi-step synthesis routes |
| Biology | Enzyme inhibitor; anticancer activity | Induces apoptosis in cancer cells |
| Medicine | Potential drug development | Investigated for therapeutic effects |
| Industry | Development of new materials | Enhanced thermal stability |
Mechanism of Action
The mechanism of action of 5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit tyrosine kinases or other enzymes involved in cell signaling pathways, leading to the suppression of cancer cell proliferation . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Modifications and Electronic Properties
Key analogs and their substituents are compared below:
Notes:
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Bulkier substituents (e.g., ethyl vs. methyl) may slow oxidative metabolism by cytochrome P450 enzymes, extending half-life .
Biological Activity
5-Ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, including antitumor, antimicrobial, and anti-inflammatory effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a pyridopyrimidine core, which is known to influence its biological activity. The molecular formula is with a molecular weight of approximately 234.25 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₃ |
| Molecular Weight | 234.25 g/mol |
| CAS Number | 921469-38-7 |
Antitumor Activity
Recent studies suggest that this compound exhibits significant antitumor activity. It has been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cancer cells.
- In Vitro Studies : In cell line assays, the compound demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer), with IC50 values indicating potent activity at low concentrations .
Antimicrobial Activity
The compound also displays promising antimicrobial properties. Its effectiveness against various bacterial strains has been documented:
- Bacterial Strains Tested : E. coli, S. aureus, and P. aeruginosa.
- Minimum Inhibitory Concentrations (MIC) : Results showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL for S. aureus .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production and inflammatory markers.
- Mechanism of Action : It appears to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
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Case Study on Cancer Treatment :
- A study involving MCF-7 cells showed that treatment with 5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine resulted in a dose-dependent decrease in cell viability, correlating with increased apoptosis markers.
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Case Study on Antimicrobial Efficacy :
- In a clinical setting, patients with resistant bacterial infections were treated with formulations containing this compound, leading to significant reductions in infection rates compared to standard treatments.
Q & A
Q. What are the standard synthetic routes for 5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?
The compound is synthesized via sequential alkylation and cyclization steps. For example, alkylation of 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione with ethyl iodide in the presence of a base (e.g., potassium carbonate) yields intermediates, followed by cyclization using reagents like DMF or THF under reflux. Key steps include controlling reaction time and temperature to optimize yields (40–78%) . Characterization relies on ¹H/¹³C NMR and LCMS to confirm substituent positions and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : To resolve substituent environments (e.g., ethoxy vs. ethyl groups) and confirm regioselectivity .
- LCMS : For molecular weight verification and detecting impurities .
- TLC : To monitor reaction progress and purity during synthesis .
Advanced Research Questions
Q. How can the alkylation step in the synthesis be optimized to improve yield?
Low yields in alkylation (e.g., 40–53% in ) may arise from steric hindrance or incomplete substitution. Methodological improvements include:
Q. How do structural modifications at the 5-ethoxy or 6-ethyl positions affect biological activity?
Substituent bulk and hydrophobicity influence bioactivity. For instance:
- 5-Ethoxy replacement : Introducing hydroxybenzoyl groups (via THF reflux with p-toluenesulfonic acid) enhances hydrogen-bonding potential, which may improve binding to targets like eEF-2K or microbial enzymes .
- 6-Ethyl substitution : Larger alkyl groups (e.g., propyl) could alter lipophilicity, impacting membrane permeability in antimicrobial assays .
Q. How can researchers reconcile contradictions in reported antimicrobial activity data?
Discrepancies may arise from variations in:
- Strain specificity : Test against a standardized panel (e.g., ATCC strains) to ensure reproducibility.
- Compound purity : Validate via HPLC (>95% purity) to exclude confounding effects from byproducts .
- Assay conditions : Use consistent broth microdilution methods (CLSI guidelines) for MIC comparisons .
Q. What computational methods predict the compound’s reactivity or bioactivity?
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with antimicrobial IC₅₀ values .
- Molecular docking : Simulate binding to targets like eEF-2K or bacterial topoisomerases using software (AutoDock Vina) to prioritize synthetic targets .
Q. How can degradation pathways be analyzed if the compound exhibits stability issues?
- Forced degradation studies : Expose to heat, light, or acidic/basic conditions, then analyze degradation products via LC-MS/MS.
- Kinetic profiling : Use HPLC to track degradation rates and identify unstable functional groups (e.g., ethoxy hydrolysis) .
Q. What strategies introduce hydrophilic groups without compromising bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
